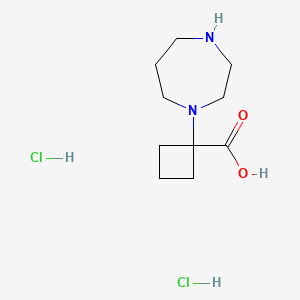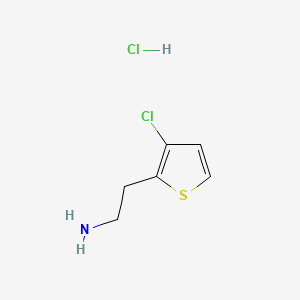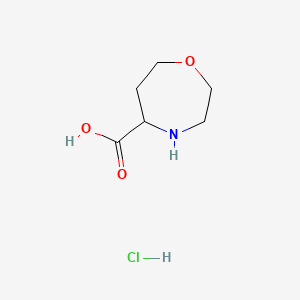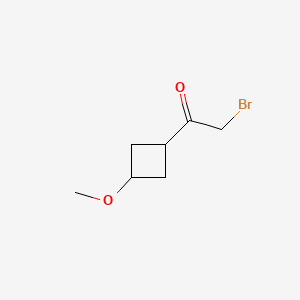![molecular formula C11H10F3NO2 B6610052 methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate CAS No. 2866307-26-6](/img/structure/B6610052.png)
methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate (MTCP), also known as 4-methyl-2-trifluoromethyl-1-cyclopropylpyridine-4-carboxylate, is an organic compound with a molecular formula of C9H9F3NO2. It is a white crystalline solid with a melting point of 97 °C. MTCP is a synthetic compound that has been used in various scientific research applications, including drug design, medicinal chemistry, and biochemistry.
Wirkmechanismus
MTCP has been shown to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
MTCP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, it has been shown to have anti-diabetic and anti-hyperlipidemic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MTCP has several advantages when used in laboratory experiments. It is a relatively stable compound, and is readily available in a variety of forms. Additionally, it is relatively inexpensive and easy to synthesize. However, MTCP is highly toxic and should be handled with caution.
Zukünftige Richtungen
Future research on MTCP may focus on its potential use as an anti-inflammatory and anti-cancer agent. Additionally, further research may focus on the development of more efficient and cost-effective synthesis methods for MTCP. Additionally, further research may focus on the development of novel analogs of MTCP that may be more effective at targeting specific proteins or enzymes. Finally, further research may focus on the development of new uses for MTCP, such as in drug delivery or as a food additive.
Synthesemethoden
MTCP can be synthesized by the reaction of 4-methylpyridine-4-carboxylic acid and trifluoromethylcyclopropane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 0-5 °C. The reaction is typically performed in a polar solvent, such as methanol, ethanol, or acetonitrile.
Wissenschaftliche Forschungsanwendungen
MTCP has been used in various scientific research applications, such as drug design and medicinal chemistry. It has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, anticonvulsants, and anti-inflammatory agents. Additionally, it has been used in the synthesis of peptide and peptidomimetic compounds, as well as in the study of enzyme-catalyzed reactions.
Eigenschaften
IUPAC Name |
methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-5-15-8(6-7)10(3-4-10)11(12,13)14/h2,5-6H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKVIARQNOYCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide](/img/structure/B6609984.png)


![3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride](/img/structure/B6609999.png)

![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)

![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)


![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)
![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)
